4-[Dimethyl(phenyl)silyl]but-3-en-2-one
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Overview
Description
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is an organosilicon compound with the molecular formula C₁₂H₁₆OSi It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one typically involves a multi-step process starting from commercially available dimethyl(phenyl)silylacetylene. The key steps include:
Two-carbon homologation: The acetylide anion is reacted with acetaldehyde to form an intermediate.
Hydride reduction: The intermediate is reduced to yield an allylic alcohol.
Swern oxidation: The allylic alcohol undergoes oxidation using trifluoroacetic anhydride to produce the desired 4-silylenone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form a hydroxy group.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxy derivatives, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
4-[Dimethyl(phenyl)silyl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl group. The silyl group can stabilize reaction intermediates, facilitate the formation of carbon-carbon bonds, and undergo oxidation to form hydroxy groups. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
- 4-Phenyl-but-3-en-2-one
- 4-Phenyl-thiosemicarbazone
- 3-Phenoxy-4-phenyl-but-3-en-2-one
Uniqueness
4-[Dimethyl(phenyl)silyl]but-3-en-2-one is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
144823-72-3 |
---|---|
Molecular Formula |
C12H16OSi |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]but-3-en-2-one |
InChI |
InChI=1S/C12H16OSi/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
GFBCJVCBVNBFID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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